molecular formula C17H21NO3 B8735075 Ritodrine

Ritodrine

Cat. No.: B8735075
M. Wt: 287.35 g/mol
InChI Key: IOVGROKTTNBUGK-SJCJKPOMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ritodrine is a synthetic compound primarily used as a tocolytic agent to prevent premature labor. It is a beta-2 adrenergic receptor agonist, which means it stimulates beta-2 adrenergic receptors to relax smooth muscles, particularly in the uterus. This compound was available in oral tablets and as an injection, typically used as the hydrochloride salt, this compound hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ritodrine can be synthesized through an amination reduction reaction. The process involves the reaction of 1-hydroxy-1-(4-hydroxyphenyl)-2-acetone with 4-hydroxy phenylethylamine. The resulting product is then converted to this compound hydrochloride by reacting with hydrochloric acid .

Industrial Production Methods

The industrial production of this compound hydrochloride follows a similar synthetic route. The raw materials used are easily available, and the process involves simple technology, making it cost-effective. The production method ensures high product quality and promotes economic and technological development .

Chemical Reactions Analysis

Types of Reactions

Ritodrine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can occur at the hydroxyl groups or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties.

Scientific Research Applications

Ritodrine has several scientific research applications:

    Chemistry: Used as a model compound to study beta-2 adrenergic receptor agonists and their interactions.

    Biology: Research on the effects of beta-2 adrenergic receptor agonists on cellular processes.

    Medicine: Primarily used to prevent premature labor by relaxing uterine muscles. It has also been studied for its effects on other smooth muscles.

    Industry: Used in the pharmaceutical industry to develop and produce tocolytic agents

Mechanism of Action

Ritodrine exerts its effects by binding to beta-2 adrenergic receptors on the outer membrane of myometrial cells. This binding activates adenyl cyclase, which increases the level of cyclic adenosine monophosphate (cAMP). The increase in cAMP decreases intracellular calcium concentration, leading to the relaxation of uterine smooth muscle and a decrease in premature uterine contractions .

Comparison with Similar Compounds

Similar Compounds

    Salbutamol (Albuterol): Another beta-2 adrenergic receptor agonist used primarily for asthma and other pulmonary diseases.

    Terbutaline: Used for similar purposes as ritodrine, including the prevention of premature labor.

    Isoxsuprine: A beta-adrenergic agonist used to treat peripheral vascular diseases and sometimes for premature labor.

Uniqueness of this compound

This compound is unique in its high selectivity for beta-2 adrenergic receptors due to its bulky N-substituent and the presence of a 4-hydroxy group on the benzene ring. This selectivity makes it particularly effective for relaxing uterine muscles and preventing premature labor .

Properties

Ritodrine is beta-2 adrenergic agonist. It binds to beta-2 adrenergic receptors on outer membrane of myometrial cell, activates adenyl cyclase to increase the level of cAMP which decreases intracellular calcium and leads to a decrease of uterine contractions.

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

IUPAC Name

4-[2-[[(1R,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol

InChI

InChI=1S/C17H21NO3/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13/h2-9,12,17-21H,10-11H2,1H3/t12-,17-/m0/s1

InChI Key

IOVGROKTTNBUGK-SJCJKPOMSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O

SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O

melting_point

88-90 °C
88 - 90 °C

physical_description

Solid

solubility

Complete
1.79e-01 g/L

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ritodrine
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